2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid
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Overview
Description
2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid is a complex organic compound with the molecular formula C17H24N2O5 and a molecular weight of 336.383 g/mol . This compound is characterized by its nitro group, dipropylamino group, and oxobenzenepropanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the formation of the oxobenzenepropanoic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dipropylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dipropylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride
- 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl acetic acid-N-oxide
Uniqueness
2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
97351-95-6 |
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Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(19(23)24)14(13)12-16(20)17(21)22/h5-7H,3-4,8-12H2,1-2H3,(H,21,22) |
InChI Key |
WQPYCEVULRWNEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C(=O)O |
Origin of Product |
United States |
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